4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiazole and pyridine ring, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-butoxy-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide: Another benzamide derivative with potential biological activity.
4-butoxy-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide: A related compound with similar structural features.
Uniqueness
4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
4-butoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-13-26-19-8-6-16(7-9-19)20(25)23-12-10-18-15-27-21(24-18)17-5-4-11-22-14-17/h4-9,11,14-15H,2-3,10,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLDYHKFMDFOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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